molecular formula C5H11NO B1366375 3-Methoxypyrrolidine CAS No. 62848-20-8

3-Methoxypyrrolidine

Cat. No.: B1366375
CAS No.: 62848-20-8
M. Wt: 101.15 g/mol
InChI Key: BWRWNUQAQPAYCK-UHFFFAOYSA-N
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Description

3-Methoxypyrrolidine (CAS: 62848-20-8) is a pyrrolidine derivative with a methoxy group substituted at the 3-position of the heterocyclic ring. It serves as a key intermediate in pharmaceutical synthesis and exhibits unique neuropharmacological properties. Notably, its (3S)-configured derivative, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752), has been extensively studied for its cortical-preferring catecholamine transmission-enhancing effects. Preclinical studies demonstrate that IRL752 selectively enhances cortical dopamine (DA) and noradrenaline (NA) release (up to 600–750% and ~250% above baseline, respectively) while increasing hippocampal acetylcholine (ACh) levels (~190% above baseline) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This method ensures the efficient formation of this compound with high yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines; reactions often require a base like sodium hydroxide to facilitate the substitution.

Major Products Formed:

Scientific Research Applications

Chemistry

3-Methoxypyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceutical synthesis and the creation of fine chemicals.

Biology

In biological research, this compound is studied for its interactions with biomolecules. It has shown potential as a modulator of neurotransmitter systems, particularly in enhancing cholinergic transmission. This modulation can have implications for cognitive functions and neurological health.

Medicine

The compound is under investigation for its therapeutic effects, particularly in neuropharmacology. Studies have indicated that it may act as a ligand for serotonin receptors (specifically 5-HT7) and adrenergic receptors (α2C), which are involved in mood regulation and cognitive processes.

Key Findings:

  • Cognitive Enhancement : In animal models, this compound has demonstrated improvements in memory and learning tasks.
  • Neuroprotective Effects : It has shown protective effects against neurodegeneration, indicating potential utility in treating cognitive deficits associated with conditions like Parkinson's disease .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structural features make it valuable for developing new therapeutic agents with improved efficacy and safety profiles.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundChiral compound with methoxy groupCognitive enhancement, neuroprotection
This compound (racemic)Racemic mixture without chiral specificityVariable effects on neurotransmission
N-MethylpyrrolidineMethyl group on nitrogen atomAltered receptor interactions

This comparison illustrates how variations in functional groups and stereochemistry can significantly influence biological properties.

Cognitive Enhancement Studies

Recent studies have highlighted the potential of this compound in preclinical models:

  • In vivo studies showed that administration improved performance on tasks measuring memory and learning.
  • Neuroprotective effects were observed in models simulating Parkinson's disease .

Neurochemical Studies

Research indicated that:

  • The compound increases levels of neurotransmitters such as acetylcholine and dopamine.
  • It exhibits a cortically selective enhancement of catecholamine neurotransmission .

Mechanism of Action

The mechanism of action of 3-Methoxypyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrrolidine Derivatives

Substituent Position and Stereochemistry

  • 3-Methoxypyrrolidine vs. (R)-3-Methoxypyrrolidine While this compound itself is a racemic mixture, its enantiomers exhibit distinct applications. The (R)-enantiomer (CAS: 120099-60-7) is commercially available and used in synthesizing beta-secretase 1 (BACE1) inhibitors, such as tert-butyl ((S)-4-(2,4-difluoro-5-(((R)-3-methoxypyrrolidin-1-yl)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate . In contrast, the (S)-enantiomer in IRL752 contributes to cortical selectivity, likely due to stereospecific interactions with 5-HT7 and α2C-adrenoceptors .
  • 3-(4-Methoxyphenyl)-1-propylpyrrolidine This compound (CAS: N/A) features a 4-methoxyphenyl group at the 3-position and a propyl chain at the 1-position. It is primarily used in synthetic chemistry for palladium-catalyzed hydroarylation studies .

Functional Group Modifications

  • 3-(Methoxymethyl)pyrrolidine Hydrochloride
    Substituting the 3-methoxy group with a methoxymethyl side chain (CAS: 1421050-43-2) alters lipophilicity and target engagement. This derivative is explored in pharmaceutical intermediates but lacks documented in vivo neurochemical effects .

  • However, its pharmacological profile remains uncharacterized .

Biological Activity

3-Methoxypyrrolidine, particularly its (R)-enantiomer, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in drug development, with implications ranging from antimicrobial properties to neuroprotective effects. Below is a detailed exploration of the biological activity of this compound, supported by research findings and case studies.

Structural Characteristics

This compound is characterized by a five-membered pyrrolidine ring with a methoxy group attached to the third carbon. This unique structure imparts distinct chemical properties, making it an important intermediate in organic synthesis and medicinal chemistry. Its chiral nature allows for the synthesis of various derivatives that can exhibit different biological activities.

Compound Name Structure Description Unique Features
This compoundFive-membered ring with a methoxy groupUsed primarily as a building block in organic synthesis
(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidineSimilar structure with difluorophenyl substitutionExhibits distinct neurochemical properties
(R)-3-Methoxy-1-(tert-butoxycarbonyl)pyrrolidinePyrrolidine with tert-butoxycarbonyl protecting groupImportant for chemoselectivity in synthetic pathways

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in developing new antibiotics or antifungal agents.

Neuroprotective Effects

One of the most significant areas of research involves the neuroprotective properties of this compound. A notable derivative, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752), has been studied for its effects on neurotransmitter systems and cognitive function. In vivo studies demonstrated that IRL752 enhances catecholaminergic and cholinergic transmission, which could be beneficial for conditions like Parkinson's disease .

  • Behavioral Studies : IRL752 normalized hypoactivity induced by tetrabenazine and did not stimulate basal locomotion in normal animals, indicating a selective action on impaired systems rather than general stimulation .
  • Neurochemical Analysis : The compound significantly increased cortical catecholamine levels by 600%-750% above baseline and acetylcholine levels by approximately 250% .

Case Studies and Research Findings

  • Cognitive Enhancement : In behavioral tests such as novel object recognition and reversal learning, IRL752 demonstrated procognitive effects, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
  • Cell Proliferation Inhibition : Compounds incorporating this compound have shown moderate inhibition of cell proliferation in pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3), with IC50 values indicating significant cytotoxicity. For instance, one study reported an IC50 of 0.96 μM for MIA PaCa-2 cells when using derivatives containing this moiety .

Properties

IUPAC Name

3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463233
Record name 3-methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62848-20-8
Record name 3-methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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